molecular formula C8H6Cl3FO B1404422 4-Fluoro-1-methyl-2-(trichloromethoxy)benzene CAS No. 1404195-05-6

4-Fluoro-1-methyl-2-(trichloromethoxy)benzene

Cat. No. B1404422
M. Wt: 243.5 g/mol
InChI Key: YUOVAQADPXPSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-1-methyl-2-(trichloromethoxy)benzene, also known as 4-Fluorom-TCMB, is a fluorinated aromatic compound that is used in a variety of scientific research applications. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. 4-Fluorom-TCMB is a versatile compound that has been used in a wide range of scientific research applications, such as in the synthesis of other compounds, in the study of biochemical and physiological effects, and as a reagent in laboratory experiments.

Scientific Research Applications

4-Fluoro-1-methyl-2-(trichloromethoxy)benzeneMB has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 4-fluoro-1-methyl-1H-pyrrole and 4-fluoro-1-methyl-2-chlorobenzene. It has also been used to study the mechanism of action of certain enzymes, such as cytochrome P450 enzymes, and to investigate the biochemical and physiological effects of certain compounds.

Mechanism Of Action

The mechanism of action of 4-Fluoro-1-methyl-2-(trichloromethoxy)benzeneMB is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes. These enzymes are involved in the metabolism of drugs and other compounds, and inhibition of these enzymes can affect the metabolism of these compounds.

Biochemical And Physiological Effects

The effects of 4-Fluoro-1-methyl-2-(trichloromethoxy)benzeneMB on biochemical and physiological processes are not well understood. However, it has been shown to inhibit the metabolism of certain drugs and other compounds, and this can affect the efficacy and toxicity of these compounds. In addition, 4-Fluoro-1-methyl-2-(trichloromethoxy)benzeneMB has been shown to interact with certain proteins, such as cytochrome P450 enzymes, and this can affect the activity of these proteins.

Advantages And Limitations For Lab Experiments

The use of 4-Fluoro-1-methyl-2-(trichloromethoxy)benzeneMB in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it is a versatile compound that can be used in a variety of scientific research applications. However, there are also some limitations to its use. It is a highly toxic compound and must be handled with care. In addition, it is a volatile compound and can easily evaporate during experiments, which can affect the accuracy of results.

Future Directions

There are several potential future directions for 4-Fluoro-1-methyl-2-(trichloromethoxy)benzeneMB. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. In addition, further research could be done to explore its potential applications in the synthesis of other compounds and in the study of drug metabolism. Finally, further research could be done to explore the advantages and limitations of using 4-Fluoro-1-methyl-2-(trichloromethoxy)benzeneMB in laboratory experiments.

properties

IUPAC Name

4-fluoro-1-methyl-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3FO/c1-5-2-3-6(12)4-7(5)13-8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOVAQADPXPSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1-methyl-2-(trichloromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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